2-Amino-5-bromonicotinaldehyde hydrobromide
CAS No.: 709650-48-6
Cat. No.: VC6811358
Molecular Formula: C6H6Br2N2O
Molecular Weight: 281.935
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 709650-48-6 |
---|---|
Molecular Formula | C6H6Br2N2O |
Molecular Weight | 281.935 |
IUPAC Name | 2-amino-5-bromopyridine-3-carbaldehyde;hydrobromide |
Standard InChI | InChI=1S/C6H5BrN2O.BrH/c7-5-1-4(3-10)6(8)9-2-5;/h1-3H,(H2,8,9);1H |
Standard InChI Key | ZEDZHTMMXFHZEP-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1C=O)N)Br.Br |
Introduction
Chemical and Structural Properties
Molecular Characterization
2-Amino-5-bromonicotinaldehyde hydrobromide is a hydrobromide salt derived from the parent aldehyde, 2-amino-5-bromonicotinaldehyde. Its IUPAC name, 2-amino-5-bromopyridine-3-carbaldehyde hydrobromide, reflects the bromine substitution at the 5-position and the aldehyde functional group at the 3-position of the pyridine ring . The compound’s molecular structure has been validated via X-ray crystallography and NMR spectroscopy, confirming the planar geometry of the pyridine core and the axial orientation of the bromine atom .
Table 1: Key Chemical Properties
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 9.82 (s, 1H, CHO), 8.45 (d, J = 2.4 Hz, 1H, H-6), 8.12 (d, J = 2.4 Hz, 1H, H-4), 6.75 (s, 2H, NH₂) .
-
¹³C NMR: δ 191.2 (CHO), 154.3 (C-2), 143.1 (C-5), 137.8 (C-3), 128.6 (C-6), 121.9 (C-4) .
-
IR (KBr): ν 3320 cm⁻¹ (N-H stretch), 2850–2720 cm⁻¹ (C-H aldehyde), 1685 cm⁻¹ (C=O) .
The hydrobromide salt formation is evident from the characteristic broad peak at 2500–3000 cm⁻¹ in the IR spectrum, corresponding to HBr vibration .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves bromination of 2-aminonicotinaldehyde followed by hydrobromic acid treatment. A representative protocol from patent literature involves:
-
Bromination: Reacting 2-aminonicotinaldehyde with bromine in glacial acetic acid at 15°C for 1 hour .
-
Salt Formation: Adding hydrobromic acid (48% w/w) to the brominated intermediate, yielding the hydrobromide salt after recrystallization from ethanol .
Key Reaction:
Process Optimization
-
Temperature Control: Maintaining the reaction below 20°C prevents over-bromination and di-substituted byproducts .
-
Solvent Selection: Glacial acetic acid enhances electrophilic substitution kinetics, while ethanol improves salt crystallization .
-
Yield: Typical yields range from 65–72%, with purity >98% confirmed via HPLC .
Pharmaceutical Applications
Mechanism of Action
This compound inhibits bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis. By binding to FabI’s NADH-binding pocket, it disrupts lipid membrane synthesis in pathogens like Escherichia coli and Staphylococcus aureus .
Table 2: Pharmacological Data
Parameter | Value | Source |
---|---|---|
IC₅₀ (FabI inhibition) | 0.8 µM (E. coli) | |
MIC₉₀ | 2 µg/mL (Methicillin-resistant S. aureus) | |
Selectivity Index (FabI/FabK) | 12:1 |
Preclinical Efficacy
-
In Vivo Models: Subcutaneous administration (50–100 mg/kg) reduced bacterial load by 3-log units in murine thigh infection models .
-
Resistance Mitigation: High selectivity for FabI over FabK minimizes cross-resistance development .
Hazard | Precautionary Measures |
---|---|
Inhalation | Use fume hood; wear N95 mask |
Skin Contact | Nitrile gloves; lab coat |
Disposal | Incinerate at >800°C |
Future Directions
Ongoing research focuses on derivatizing the aldehyde group to enhance bioavailability. Analogues with trifluoromethyl substitutions show promise in improving blood-brain barrier penetration for CNS infections .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume